[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol
CAS No.: 465514-37-8
Cat. No.: VC2335340
Molecular Formula: C11H11FN2O
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 465514-37-8 |
|---|---|
| Molecular Formula | C11H11FN2O |
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | [1-(4-fluorophenyl)-5-methylpyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C11H11FN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3 |
| Standard InChI Key | QJPGMVFNIWHOIY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C2=CC=C(C=C2)F)CO |
| Canonical SMILES | CC1=C(C=NN1C2=CC=C(C=C2)F)CO |
Introduction
[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol is a synthetic organic compound with a molecular formula of C11H11FN2O and a molecular weight of 206.22 g/mol . This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals and materials science.
Synthesis and Preparation
While specific synthesis details for [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol are not readily available, compounds with similar structures are often synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. For instance, pyrazole derivatives can be prepared by reacting hydrazines with 1,3-dicarbonyl compounds .
Applications and Biological Activities
While specific applications of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol are not detailed in the available literature, pyrazole derivatives are known for their potential in pharmaceuticals, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents . The fluorophenyl substitution may enhance certain biological activities due to its influence on the compound's lipophilicity and electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume